molecular formula C11H11BrN2O2S B14994378 2-[(5-bromo-1H-benzimidazol-2-yl)sulfanyl]butanoic acid

2-[(5-bromo-1H-benzimidazol-2-yl)sulfanyl]butanoic acid

Cat. No.: B14994378
M. Wt: 315.19 g/mol
InChI Key: BEVRXLFNUGYRCN-UHFFFAOYSA-N
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Description

2-[(5-bromo-1H-benzimidazol-2-yl)sulfanyl]butanoic acid is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-bromo-1H-benzimidazol-2-yl)sulfanyl]butanoic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by bromination and subsequent thiolation. The reaction conditions often include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(5-bromo-1H-benzimidazol-2-yl)sulfanyl]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, catalytic hydrogenation

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: De-brominated benzimidazole derivatives

    Substitution: Amino or thiol-substituted benzimidazole derivatives

Mechanism of Action

The mechanism of action of 2-[(5-bromo-1H-benzimidazol-2-yl)sulfanyl]butanoic acid is primarily attributed to its benzimidazole core. Benzimidazole derivatives are known to interact with various molecular targets, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-bromo-1H-benzimidazol-2-yl)sulfanyl]butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the sulfanyl group enhances its reactivity and potential for further functionalization, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H11BrN2O2S

Molecular Weight

315.19 g/mol

IUPAC Name

2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]butanoic acid

InChI

InChI=1S/C11H11BrN2O2S/c1-2-9(10(15)16)17-11-13-7-4-3-6(12)5-8(7)14-11/h3-5,9H,2H2,1H3,(H,13,14)(H,15,16)

InChI Key

BEVRXLFNUGYRCN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)SC1=NC2=C(N1)C=C(C=C2)Br

Origin of Product

United States

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